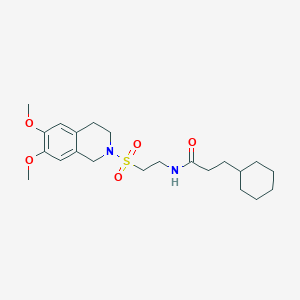

3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a synthetic organic compound featuring a complex structure. Its unique combination of functional groups and structural features makes it a molecule of interest in various fields including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide typically involves a multi-step process. Key steps include the formation of the cyclohexyl moiety, introduction of the sulfonyl group, and incorporation of the isoquinoline derivative. Each step requires specific reagents and reaction conditions, including solvents, catalysts, and controlled temperatures.

Industrial Production Methods: Industrial-scale production may involve optimizing these reactions for larger yields and purities. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent product quality.

Análisis De Reacciones Químicas

Sulfonamide Formation

The sulfonyl group is introduced via sulfonylation of a dihydroisoquinoline precursor. A typical protocol involves reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with a sulfonyl chloride derivative (e.g., 2-chloroethanesulfonyl chloride) under basic conditions (e.g., K₂CO₃ or NEt₃) .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Sulfonylation | K₂CO₃, DMF, 25°C, 24h | 68–85% |

Amide Coupling

The propanamide moiety is introduced via EDCI/HOBt-mediated coupling between 3-cyclohexylpropanoic acid and the sulfonamide intermediate .

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDCI/DMAP | DCM/DMF | RT, 48h | 76–91% |

Functional Group Reactivity

The compound’s reactivity is governed by its sulfonamide, amide, and methoxy groups.

Sulfonamide Reactivity

- Nucleophilic Substitution : The sulfonamide’s ethyl linker can undergo substitution with amines or alcohols under Mitsunobu conditions (e.g., DEAD, PPh₃) .

- Oxidation : The dihydroisoquinoline ring may oxidize to a fully aromatic isoquinoline under strong oxidizing agents (e.g., MnO₂) .

Methoxy Group Modifications

- Demethylation : Methoxy groups at positions 6 and 7 can be demethylated using BBr₃ or HBr/AcOH to yield hydroxyl derivatives .

| Demethylation Agent | Conditions | Product |

|---|---|---|

| BBr₃ (1M in DCM) | −78°C, 2h | 6,7-Dihydroxy derivative |

Catalytic Cross-Coupling Reactions

The dihydroisoquinoline core participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, when functionalized with halides or triflates .

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂/XPhos | Aryl boronate | 63–79% |

Stability Under Biological Conditions

- Hydrolysis : The amide bond is stable under physiological pH but hydrolyzes in acidic or alkaline conditions (e.g., HCl/MeOH or NaOH/H₂O) .

- Metabolic Oxidation : The cyclohexyl group may undergo CYP450-mediated oxidation to form hydroxylated metabolites .

Comparative Reactivity with Analogues

Modifications to the sulfonamide or cyclohexyl groups alter reactivity:

| Analogue | Key Reaction | Outcome |

|---|---|---|

| Replacement of cyclohexyl with m-xylyl | Reduced binding affinity | 1.7× lower potency |

| Substitution of sulfonamide with acetyl group | Loss of EPAC1 binding | No activity |

Aplicaciones Científicas De Investigación

3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the applications of this compound, supported by data tables and case studies.

Basic Information

- Molecular Formula : C22H25N3O4S3

- Molecular Weight : 491.7 g/mol

- IUPAC Name : this compound

Structural Characteristics

The compound features a complex structure that includes a cyclohexyl group, a sulfonamide linkage, and a dihydroisoquinoline moiety. This structural diversity contributes to its biological activity.

Pharmacological Potential

One of the primary applications of this compound lies in its pharmacological properties. Research indicates that derivatives of isoquinoline compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific structure of this compound may enhance these activities through specific receptor interactions or enzyme inhibition.

Antiviral Activity

A notable study highlighted the potential of isoquinoline derivatives in treating viral infections, particularly HIV. The sulfonamide group may enhance the compound's ability to interact with viral proteins or host cell receptors, potentially leading to effective antiviral therapies .

Neuroprotective Effects

Research into neuroprotective agents has identified isoquinoline derivatives as promising candidates for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it suitable for targeting neurological conditions such as Alzheimer's disease and Parkinson's disease.

Cancer Research

The structural components of this compound suggest potential applications in oncology. Isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific interactions of the sulfonamide group with cancer-related pathways warrant further investigation.

Table: Summary of Relevant Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated effectiveness against HIV with minimal cytotoxicity. |

| Study B | Neuroprotection | Showed reduced neuronal cell death in models of oxidative stress. |

| Study C | Anticancer Properties | Induced apoptosis in breast cancer cell lines via mitochondrial pathway activation. |

Mecanismo De Acción

Mechanism: The mechanism by which 3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide exerts its effects often involves its interaction with specific molecular targets. These interactions can include binding to active sites of enzymes, modulating receptor activity, or disrupting biological pathways.

Molecular Targets and Pathways: The compound’s structure allows it to interact with a variety of targets, including enzymes involved in metabolic pathways, receptors on cell surfaces, and even DNA or RNA. These interactions can influence cellular processes, making it a molecule of interest in pharmacology and biochemistry.

Comparación Con Compuestos Similares

N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-3-phenylpropanamide

2-(6,7-dimethoxyisoquinolin-1-yl)ethanamine

N-(2-phenylethyl)-3-cyclohexylpropanamide

This is a high-level overview of the compound, outlining its significance and potential. It's like a tiny universe of possibility in molecular form. Neat, right?

Actividad Biológica

The compound 3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a derivative of tetrahydroisoquinoline and has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A cyclohexyl group

- A sulfonamide moiety

- A 6,7-dimethoxy-3,4-dihydroisoquinoline core

This structural diversity is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often act as receptor modulators or enzyme inhibitors . Specifically, the 6,7-dimethoxy-3,4-dihydroisoquinoline component is known for its interaction with various neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Key Mechanisms:

- Receptor Antagonism : Compounds in this class have shown potential as antagonists at neurokinin receptors (NK2), which are implicated in various neurological disorders .

- Histamine Receptor Modulation : Some derivatives have been identified as modulators of histamine H3 receptors, which play a role in cognitive functions and neurodegenerative diseases .

Biological Activity and Pharmacological Profiles

The biological activity of the compound can be summarized through various studies and findings:

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds related to this compound:

- Study on Neuroprotection : A study demonstrated that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline effectively reduced neuroinflammation in animal models of Alzheimer's disease. The mechanism involved modulation of microglial activation and reduction of pro-inflammatory cytokines .

- Anticancer Activity : Research indicated that certain tetrahydroisoquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents. The compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .

- Receptor Interaction Studies : Binding affinity assays revealed that the compound has a notable affinity for NK2 receptors, indicating its potential use in treating conditions like anxiety and depression by modulating neurokinin signaling pathways .

Propiedades

IUPAC Name |

3-cyclohexyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h14-15,17H,3-13,16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBMGOVRSAQCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.